molecular formula C12H16BrNO B12091236 3-Bromo-2-(cyclopentylmethoxy)aniline

3-Bromo-2-(cyclopentylmethoxy)aniline

Cat. No.: B12091236
M. Wt: 270.17 g/mol
InChI Key: REJQBXDJDCQTAM-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopentylmethoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a bromine atom at the third position, a cyclopentylmethoxy group at the second position, and an amino group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclopentylmethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(cyclopentylmethoxy)aniline. The reaction typically uses bromine or a bromine source such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and environmentally friendly, often utilizing recyclable solvents and catalysts. The use of continuous flow reactors can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclopentylmethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include nitroanilines.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

3-Bromo-2-(cyclopentylmethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclopentylmethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Similar structure but lacks the cyclopentylmethoxy group.

    2-(Cyclopentylmethoxy)aniline: Similar structure but lacks the bromine atom.

    3-Bromo-2-methoxyaniline: Similar structure but has a methoxy group instead of a cyclopentylmethoxy group.

Uniqueness

3-Bromo-2-(cyclopentylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclopentylmethoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-bromo-2-(cyclopentylmethoxy)aniline

InChI

InChI=1S/C12H16BrNO/c13-10-6-3-7-11(14)12(10)15-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8,14H2

InChI Key

REJQBXDJDCQTAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=C(C=CC=C2Br)N

Origin of Product

United States

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